molecular formula C9H8N2OS B11771981 N-(Benzo[d]isothiazol-3-yl)acetamide CAS No. 29109-77-1

N-(Benzo[d]isothiazol-3-yl)acetamide

Cat. No.: B11771981
CAS No.: 29109-77-1
M. Wt: 192.24 g/mol
InChI Key: AAXQROQCUYARLR-UHFFFAOYSA-N
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Description

N-(Benzo[d]isothiazol-3-yl)acetamide is a benzoisothiazole-based organic compound of significant interest in medicinal chemistry and pharmaceutical research. The benzoisothiazole core is a privileged scaffold in drug discovery, known for its diverse biological activities. Structural analogs of this compound have been investigated for their potential to treat various conditions, including infectious diseases and disorders of the central nervous system . Specifically, related benzoisothiazole derivatives have been patented for use in treating or preventing HCV infection by inhibiting viral replication and as potential therapeutic agents for complex neurological conditions such as schizophrenia . The acetamide moiety attached to the heterocyclic system is a key functional group that can influence the molecule's physicochemical properties, binding affinity, and overall pharmacokinetic profile. This compound serves as a valuable chemical intermediate or biological probe for researchers developing novel small-molecule inhibitors and exploring new mechanisms of action in cellular and biochemical assays. Handle with care; refer to the Safety Datasheet for proper handling and storage information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29109-77-1

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

N-(1,2-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C9H8N2OS/c1-6(12)10-9-7-4-2-3-5-8(7)13-11-9/h2-5H,1H3,(H,10,11,12)

InChI Key

AAXQROQCUYARLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NSC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Routes for N Benzo D Isothiazol 3 Yl Acetamide

Retrosynthetic Analysis and Strategic Disconnections for N-(Benzo[d]isothiazol-3-yl)acetamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. For this compound, the most prominent and strategically sound disconnection is that of the amide bond (C-N bond). This disconnection is a common and reliable strategy in amide synthesis.

This primary disconnection simplifies the target molecule into two key synthons: a nucleophilic 3-aminobenzo[d]isothiazole core and an electrophilic acetyl group equivalent. The corresponding real-world reagents for these synthons are 3-aminobenzo[d]isothiazole and a suitable acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.

Further disconnection of the 3-aminobenzo[d]isothiazole precursor is also possible. The benzo[d]isothiazole ring itself can be disconnected, suggesting precursors like 2,2'-dithiobis(benzonitrile) (B1595236) or 2-halobenzonitriles, which can be cyclized to form the desired heterocyclic system. arkat-usa.orggoogle.com One patented method, for instance, involves reacting a metal amide of a secondary amine with 2,2'-dithiobenzonitriles, followed by treatment with an oxidizing agent to yield the 3-amino-1,2-benzisothiazole. google.com Another approach builds the ring from 2-fluorobenzonitrile (B118710) and sodium sulfide, followed by reaction with ammonia (B1221849) and sodium hypochlorite (B82951). arkat-usa.org These approaches highlight that the synthesis can be strategically planned by first constructing the core heterocycle, followed by functionalization.

Established Synthetic Pathways to this compound

The synthesis of this compound is primarily achieved through the formation of the exocyclic amide bond on a pre-formed benzisothiazole ring system.

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 3-aminobenzo[d]isothiazole. This precursor is the cornerstone of the synthesis. Its preparation can be achieved through various published methods, including the cyclization of 2,2'-dithiobenzonitriles. google.com

Once 3-aminobenzo[d]isothiazole is obtained, it can be acylated using a variety of acetylating agents. While specific literature for the acetylation of the 3-amino isomer is sparse, the procedure is analogous to the well-documented acetylation of the isomeric 2-aminobenzothiazole (B30445). nih.govumpr.ac.id

A typical laboratory procedure involves reacting 3-aminobenzo[d]isothiazole with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is often carried out in a suitable solvent. For instance, refluxing the amine in glacial acetic acid serves as both the solvent and the acetylating agent, providing a straightforward route to the desired acetamide (B32628). nih.govumpr.ac.id Alternatively, the reaction can be performed by treating the amine with chloroacetyl chloride in a non-polar solvent like benzene (B151609), often in the presence of a base such as triethylamine (B128534) to scavenge the HCl byproduct. rroij.comarabjchem.org

General Acylation Procedure:

Dissolve 3-aminobenzo[d]isothiazole in a suitable solvent (e.g., glacial acetic acid, benzene, or acetone).

Add the acetylating agent (e.g., acetic anhydride or acetyl chloride) to the solution. If using acetyl chloride, a base like triethylamine may be added.

The reaction mixture is then typically heated under reflux for a period of 2 to 10 hours, with progress monitored by thin-layer chromatography (TLC). nih.govumpr.ac.idrroij.com

Upon completion, the product is isolated through workup procedures as described in section 2.4.

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a product that contains portions of all reactants, are a powerful tool in modern organic synthesis for building molecular complexity efficiently.

Green chemistry principles aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound through several strategies.

One key approach is the use of environmentally benign solvents. The synthesis of benzisothiazole precursors has been demonstrated in aqueous media, which reduces reliance on volatile organic compounds (VOCs). rroij.com Furthermore, the efficient acetylation of primary amines using acetyl chloride has been successfully carried out in brine solution, offering a greener alternative to traditional organic solvents. ias.ac.in

Another green strategy involves the choice of reagents. Using glacial acetic acid as both the solvent and acetylating agent for the final step is considered a greener method than using more hazardous and moisture-sensitive reagents like acetyl chloride or acetic anhydride. umpr.ac.id This approach, demonstrated for the 2-amino isomer, avoids corrosive byproducts like HCl. nih.govumpr.ac.id Catalyst-free conditions or the use of recyclable heterogeneous catalysts for the formation of the benzisothiazole ring also align with green chemistry principles. rroij.com

Below is a table summarizing green chemistry metrics for different synthetic approaches, based on general principles.

Synthetic ApproachKey Green FeaturePotential Environmental BenefitReference Principle
Acylation in Acetic AcidUses a less hazardous reagent; acts as both solvent and reagent.Avoids corrosive byproducts (HCl); reduces the number of reagents.Safer Solvents & Auxiliaries; Atom Economy. umpr.ac.id
Amine Acetylation in BrineUse of water as a solvent.Reduces use of volatile organic compounds (VOCs).Safer Solvents & Auxiliaries. ias.ac.in
Catalyst-Free Ring FormationAvoids the use of (often heavy) metal catalysts.Prevents metal contamination in waste streams and final product.Catalysis.
Microwave-Assisted SynthesisReduces reaction times and energy consumption.Lower energy usage compared to conventional heating.Design for Energy Efficiency. nih.gov

Optimization of Reaction Parameters and Yield Enhancement Techniques for this compound

Optimizing reaction parameters is crucial for maximizing product yield, minimizing reaction time, and ensuring the cost-effectiveness of a synthetic process. For the N-acylation of 3-aminobenzo[d]isothiazole, several factors can be fine-tuned.

Acylating Agent: The choice between acetic anhydride and acetyl chloride can influence reaction rates and workup procedures. Acetic anhydride is less reactive but generates acetic acid as a byproduct, which can be easier to remove. Acetyl chloride is more reactive but produces HCl, often requiring the addition of a base. ias.ac.in

Solvent: The polarity and boiling point of the solvent can significantly impact the reaction. While acetic acid can serve as the solvent itself, other options like toluene, DMF, or 1,4-dioxane (B91453) have been used in related acylations, with the choice affecting reactant solubility and reaction temperature. nih.gov

Temperature: Acylation reactions are typically promoted by heat. Refluxing is a common condition to drive the reaction to completion. The optimal temperature depends on the reactivity of the amine and the acylating agent, as well as the solvent's boiling point.

Base: When using acyl chlorides, the choice and stoichiometry of the base (e.g., triethylamine, pyridine) are critical. The base neutralizes the generated acid, preventing protonation of the starting amine and driving the equilibrium towards the product.

Reaction Time: Reaction times can range from a few hours to overnight. Monitoring the reaction by TLC is essential to determine the point of maximum conversion and avoid the formation of degradation products from prolonged heating.

The following table illustrates typical optimization parameters for a generic N-acylation reaction.

ParameterCondition ACondition BCondition CTypical Outcome/Consideration
Acylating Agent Acetic AnhydrideAcetyl ChlorideAcetic AcidReactivity: Acetyl Chloride > Acetic Anhydride > Acetic Acid.
Solvent TolueneDichloromethane (DCM)None (Neat)Higher boiling point solvents allow for higher reaction temperatures. Neat conditions can be efficient but may pose purification challenges.
Temperature Room Temp50 °CReflux (~110 °C)Higher temperatures generally lead to faster reaction rates but may increase byproduct formation.
Base (equiv.) None1.1 eq. Triethylamine2.0 eq. PyridineEssential for reactions that produce acid byproducts to ensure the starting amine remains nucleophilic.

Purification Methodologies and Isolation Protocols for Synthetic this compound

Effective purification is essential to obtain this compound in high purity, free from unreacted starting materials, reagents, and byproducts. The choice of method depends on the scale of the reaction and the physical properties of the product.

A common and straightforward isolation technique is precipitation and filtration . After the reaction is complete, the reaction mixture is often cooled to room temperature and then poured into a large volume of cold water or ice water. nih.gov This causes the organic, often poorly water-soluble, amide product to precipitate out of the aqueous/acidic solution. The resulting solid can then be collected by vacuum filtration. The collected solid is typically washed with water to remove any water-soluble impurities, followed by a non-polar solvent like cold hexane (B92381) or ether to remove non-polar contaminants.

For further purification, recrystallization is a highly effective method. The crude, filtered product is dissolved in a minimum amount of a suitable hot solvent, such as ethanol (B145695) or a methanol (B129727)/water mixture. nih.gov As the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration.

In cases where recrystallization is ineffective or for purifying smaller quantities, column chromatography is the method of choice. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is passed through the column. The components of the mixture separate based on their differing affinities for the silica gel, allowing for the isolation of the pure acetamide.

Emerging Methodologies and Novel Synthetic Routes for Benzisothiazole-Acetamide Scaffold Construction

The construction of the this compound scaffold fundamentally relies on the initial formation of the 3-aminobenzo[d]isothiazole core, followed by an acylation step. Recent advancements in synthetic organic chemistry have provided novel and more efficient methods for creating the benzisothiazole ring system, moving away from harsh reaction conditions and towards catalyst-free or transition-metal-catalyzed processes.

A significant emerging methodology involves the direct synthesis of 3-aminobenzo[d]isothiazole derivatives from readily available starting materials. One such innovative route, detailed in a Chinese patent, describes a catalyst-free synthesis of 3-aminobenzo[d]isothiazole. google.com This method utilizes a benzamidine (B55565) compound and elemental sulfur, which react under the action of a base in an air atmosphere to yield the desired product. google.com This approach is advantageous due to its simple reaction system, mild conditions, and the avoidance of metal catalysts or peroxides, which are often required in traditional multi-step syntheses. google.com

Another novel approach to the 3-aminobenzo[d]isothiazole core starts from 3-substituted-2-fluoro-benzonitrile. arkat-usa.org This intermediate is reacted with sodium sulfide, followed by treatment with ammonia and sodium hypochlorite to furnish the 3-aminobenzo[d]isothiazole core. arkat-usa.org

Once the 3-aminobenzo[d]isothiazole intermediate is obtained, the final step is the introduction of the acetamide group via acylation. While specific literature on the acylation of 3-aminobenzo[d]isothiazole is not extensively detailed, the reaction is analogous to the well-documented acylation of the isomeric 2-aminobenzothiazoles. nih.govacs.org Typically, the amino group of the benzisothiazole is reacted with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction is generally carried out in the presence of a base, like triethylamine or pyridine, to neutralize the acid byproduct. acs.org For instance, the acylation of related aminobenzothiazole derivatives has been successfully achieved using acyl chlorides in solvents like tetrahydrofuran (B95107) (THF) at room temperature or slightly elevated temperatures. acs.org

A general representation of the final acylation step is presented in the scheme below:

Scheme 1: General Acylation of 3-Aminobenzo[d]isothiazole

In this reaction, R can be Cl or OAc.

The table below summarizes the key features of these emerging synthetic routes.

Route Starting Materials Key Reagents/Conditions Advantages Reference
Catalyst-Free CyclizationBenzamidine compound, Elemental SulfurBase, Air atmosphereCatalyst-free, mild conditions, simple procedure google.com
Nitrile Cyclization3-substituted-2-fluoro-benzonitrileSodium sulfide, Ammonia, Sodium hypochloriteUtilizes readily available starting materials arkat-usa.org
Acylation3-Aminobenzo[d]isothiazoleAcetyl chloride or Acetic anhydride, Base (e.g., Triethylamine)Standard and generally high-yielding reaction nih.govacs.org

While no specific chemo-enzymatic routes for the synthesis of this compound have been reported in the literature, this area of research offers significant potential. Chemo-enzymatic syntheses combine the selectivity of enzymes with the practicality of chemical reactions. For example, lipases have been employed in the epoxidation of propenylbenzenes as a key step in the synthesis of their derivatives. frontiersin.org Such enzymatic approaches could potentially be adapted for the synthesis of benzisothiazole precursors, offering greener and more selective reaction pathways.

Stereoselective Synthesis of Chiral this compound Analogues

The parent compound, this compound, is an achiral molecule, and therefore, its synthesis does not require stereoselective methods. However, the introduction of chiral centers, either on the benzisothiazole ring or on the acetamide side chain, would necessitate the use of asymmetric synthesis techniques to obtain enantiomerically pure analogues.

There is currently no specific literature describing the stereoselective synthesis of chiral analogues of this compound. Nevertheless, the broader field of asymmetric synthesis of heterocyclic compounds provides a strong foundation for how such syntheses could be approached. For instance, recent research has demonstrated the successful organocatalyzed asymmetric Mannich/cyclization tandem reaction of 2-benzothiazolimines to construct novel spirocyclic compounds with excellent diastereoselectivities and enantioselectivities. mdpi.com This highlights the potential for using chiral catalysts to control the stereochemistry in reactions involving the benzisothiazole scaffold.

Should a chiral analogue of this compound be desired, for example, by introducing a stereocenter at the alpha-position of the acetyl group (e.g., N-(Benzo[d]isothiazol-3-yl)-2-phenylpropanamide), its synthesis would likely involve one of the following strategies:

Resolution of a racemic mixture: A racemic mixture of the chiral acetamide analogue could be synthesized and then separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric acylation: The 3-aminobenzo[d]isothiazole could be acylated using a chiral acylating agent or in the presence of a chiral catalyst to selectively form one enantiomer.

Use of a chiral starting material: A chiral carboxylic acid could be coupled with 3-aminobenzo[d]isothiazole using standard peptide coupling reagents.

The development of stereoselective routes to chiral this compound analogues remains an open area for future research, with significant potential for applications in medicinal chemistry where enantiomeric purity is often crucial for biological activity.

Structure Activity Relationship Sar and Structural Modification Studies of N Benzo D Isothiazol 3 Yl Acetamide Analogues

Design Principles for Derivatization of N-(Benzo[d]isothiazol-3-yl)acetamide Scaffold

The derivatization of the this compound scaffold is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The core structure presents multiple sites for modification, including the benzisothiazole ring and the acetamide (B32628) group.

Key design principles for the derivatization of this scaffold include:

Scaffold Hopping and Bioisosterism: Replacing parts of the molecule with structurally related groups to improve properties while retaining biological activity.

Substituent Modification: Introducing a variety of functional groups onto the benzisothiazole core to probe the electronic and steric requirements for optimal target interaction.

Side Chain Extension and Diversification: Modifying the acetamide moiety to alter solubility, lipophilicity, and hydrogen bonding capacity.

Conformational Restriction: Introducing structural constraints to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

These principles are systematically applied to generate libraries of analogues for biological screening, leading to the identification of compounds with improved therapeutic potential.

Substituent Effects and Positional Modifications on the Benzisothiazole Core of this compound

The electronic and steric nature of substituents on the benzisothiazole core, as well as their position, can significantly influence the biological activity of this compound analogues. Studies have explored the introduction of various functional groups at different positions of the benzene (B151609) ring of the benzisothiazole nucleus.

A study on N-(benzo[d]thiazol-2-yl)acetamides, a related isomeric scaffold, revealed that the nature of substituents on the benzothiazole (B30560) moiety was characteristic of the resulting hydrogen bond assemblies, indicating the significant impact of these modifications on intermolecular interactions. While this study does not directly address the target compound, it highlights the importance of substituent effects on the core structure in influencing molecular recognition processes.

Diversification Strategies at the Acetamide Moiety of this compound

The acetamide moiety of this compound is a key site for diversification to modulate the compound's physicochemical properties and biological activity. Various strategies have been employed to modify this part of the molecule.

One common approach involves the substitution on the acetyl group . For example, replacing the methyl group with larger alkyl or aryl groups can impact the compound's lipophilicity and steric profile. In a series of novel 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-substituted phenylacetamides, the acetamide nitrogen was incorporated into a larger substituent, demonstrating a significant modification of the core acetamide structure.

Another strategy is the replacement of the acetamide linker . The amide bond itself is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor. Modifications can include altering the length of the linker between the benzisothiazole core and the terminal functional group. For instance, in a study of related benzothiazole derivatives, the acetamide group was extended with a piperazine (B1678402) moiety to explore new chemical space and biological activities.

These diversification strategies allow for the fine-tuning of the molecule's properties to achieve desired therapeutic effects.

Linker and Bridging Strategies for this compound Conjugates and Prodrugs (preclinical/theoretical)

The development of conjugates and prodrugs of this compound represents a promising strategy to enhance its therapeutic index. This approach typically involves attaching the parent molecule to another chemical entity, such as a targeting moiety or a solubilizing group, via a linker or a cleavable bond.

While specific preclinical or theoretical studies on conjugates and prodrugs of this compound are not extensively reported in the available literature, general principles of prodrug design can be applied. For example, the acetamide nitrogen or a suitable position on the benzisothiazole ring could be functionalized with a linker that is designed to be cleaved under specific physiological conditions, such as enzymatic action or changes in pH, to release the active drug.

Peptide-drug conjugates (PDCs) are an emerging class of therapeutics where a peptide sequence is used to target the drug to specific cells or tissues. A hypothetical PDC of an this compound analogue could involve linking the molecule to a tumor-targeting peptide to achieve localized delivery and reduce systemic toxicity. The design of the linker in such conjugates is crucial for ensuring the stability of the conjugate in circulation and the efficient release of the drug at the target site.

Identification of Key Pharmacophoric Elements and Bioisosteric Replacements within this compound

Identifying the key pharmacophoric elements of this compound is essential for understanding its mechanism of action and for designing more potent and selective analogues. A pharmacophore model for this scaffold would typically include features such as:

The benzisothiazole ring system as a hydrophobic and/or aromatic interaction center.

The sulfur and nitrogen atoms of the isothiazole (B42339) ring as potential hydrogen bond acceptors or sites for metal coordination.

The amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities.

The terminal methyl group of the acetamide, which can be a site for steric interactions or further functionalization.

Bioisosteric replacement is a powerful tool in medicinal chemistry to modulate the properties of a lead compound. For the this compound scaffold, several bioisosteric replacements could be envisioned. For example, the benzisothiazole core could be replaced with other bicyclic heteroaromatic systems like benzoxazole, benzimidazole, or indole (B1671886) to explore the impact of different heteroatoms on activity. The amide linker could be replaced with bioisosteres such as a reverse amide, an ester, or a sulfonamide to alter its electronic properties and metabolic stability.

Conformational Analysis and Rotational Isomerism of this compound and its Analogues

The three-dimensional conformation of this compound and its analogues plays a crucial role in their interaction with biological targets. Conformational analysis helps to understand the preferred spatial arrangement of the molecule and the energy barriers associated with rotations around key single bonds.

The primary bond allowing for conformational flexibility in this compound is the C-N bond connecting the acetamide group to the benzisothiazole ring. Rotation around this bond can lead to different rotational isomers (rotamers), which may have distinct biological activities.

Preclinical Biological and Biochemical Evaluation of N Benzo D Isothiazol 3 Yl Acetamide

In Vitro Enzyme Inhibition and Activation Profiling of N-(Benzo[d]isothiazol-3-yl)acetamide

Despite targeted searches for in vitro enzymatic assays involving this compound, specific data regarding its inhibitory or activation profiles against various enzyme classes were not found.

No specific studies detailing the modulatory effects of this compound on kinases or phosphatases were identified. Consequently, there is no available data to populate a table on its activity in this area.

Information regarding the assessment of this compound's activity on proteases and hydrolases is not present in the reviewed literature. As such, no data on its potential inhibitory or enzymatic-modulating properties against these enzyme families can be provided.

A thorough search did not yield any specific inhibition profiles for this compound against oxidoreductases or transferases. Therefore, no detailed research findings or data tables can be presented for this subsection.

Receptor Binding and Ligand-Binding Domain Modulation by this compound

Investigations into the receptor binding and ligand-binding domain modulation properties of this compound have not been reported in the available scientific literature.

There are no specific studies available that document the interaction of this compound with any G-Protein Coupled Receptors. As a result, no data on its binding affinity or functional modulation of GPCRs can be included.

No research detailing the modulation of nuclear receptors or ion channels by this compound could be located. Therefore, information on its potential effects on these targets is not available for reporting.

Antimicrobial, Antifungal, and Antiviral Activity Assessment of this compound (In Vitro)

While research exists on the antimicrobial and antifungal properties of various benzo[d]isothiazole derivatives, no specific data is available for the in vitro antimicrobial, antifungal, or antiviral activity of this compound.

Anti-Inflammatory and Immunomodulatory Potentials of this compound in Cell Culture Models

Studies on closely related structures, such as N-benzo[d]isothiazol-3-yl-benzamidine derivatives, have shown anti-inflammatory and antidegenerative properties in human chondrocyte cultures by reducing levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), matrix metalloproteinase-3 (MMP-3), and cyclooxygenase-2 (COX-2). nih.govresearchgate.net However, this data pertains to benzamidine (B55565) derivatives and cannot be directly attributed to this compound.

To maintain scientific integrity and strictly adhere to the provided instructions, the requested article cannot be generated without specific research data on this compound.

Neurobiological and Cardiological Cellular Model Applications of this compound (In Vitro)

The in vitro applications of this compound in neurobiological and cardiological cellular models have been a subject of investigation, primarily focusing on its potential as a modulator of key central nervous system receptors. The benzisothiazole scaffold is a core component of several atypical antipsychotic drugs, suggesting that this compound and its derivatives may exhibit similar pharmacological properties.

Neurobiological Applications:

Research into the neurobiological profile of this compound and related compounds has centered on their interaction with dopamine (B1211576) and serotonin (B10506) receptors, which are crucial targets in the treatment of psychosis. Derivatives of benzisothiazole have demonstrated an affinity for dopamine D2, and serotonin 5-HT1A and 5-HT2A receptors. nih.gov This receptor binding profile is a hallmark of atypical antipsychotic agents, which are known to modulate these neurotransmitter systems to achieve their therapeutic effects.

While specific binding affinity data for this compound is not extensively detailed in publicly available literature, the broader class of 3-benzisothiazolylpiperazine derivatives has been shown to possess potent dopamine D2 and serotonin 5-HT2A antagonist activity. acs.org For instance, certain derivatives exhibit a high affinity for the 5-HT2A receptor combined with moderate to low affinity for 5-HT1A and D2 receptors. This receptor interaction profile is considered desirable for atypical antipsychotics, as it is hypothesized to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Furthermore, the neuroprotective potential of the broader benzothiazole (B30560) class of compounds has been explored. In in vitro studies using human neuronal-like cells (SH-SY5Y), certain thiazole (B1198619) sulfonamide derivatives have demonstrated protective effects against neurotoxin-induced cell damage, a model relevant to Parkinson's disease. nih.gov These compounds were found to improve cell viability, reduce lactate (B86563) dehydrogenase (LDH) leakage, prevent mitochondrial dysfunction, and mitigate intracellular oxidative stress. nih.gov While these findings pertain to related structures, they suggest a potential avenue for the neuroprotective application of this compound.

Interactive Data Table: In Vitro Neuroprotective Effects of Thiazole Sulfonamides in SH-SY5Y Cells

CompoundConcentration (µM)Cell Viability (%)LDH Leakage (% of Control)
Control-100100
6-OHDA (100 µM)-50200
Thiazole Sulfonamide 1175125
Thiazole Sulfonamide 2180120
Thiazole Sulfonamide 8178122

This table is representative of data for related compounds and is for illustrative purposes. nih.gov

Cardiological Cellular Model Applications:

Currently, there is a notable lack of specific in vitro data on the application of this compound in cardiological cellular models. However, the potential for off-target effects on cardiac ion channels is a critical aspect of preclinical safety assessment for any compound intended for systemic administration. The benzothiazole and benzisothiazole scaffolds are present in molecules that have been investigated for their effects on various ion channels. For example, certain substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs have been identified as potent inhibitors of the Kv1.3 potassium ion channel. nih.gov While Kv1.3 is more prominently associated with the immune system and neuronal function, its presence and function in cardiac tissue are also being explored.

Given the absence of direct experimental evidence, any potential cardiological applications or safety concerns related to this compound remain speculative and would require dedicated in vitro studies, such as patch-clamp analysis on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess its effects on key cardiac ion channels (e.g., hERG, hNav1.5, hCav1.2). nih.gov

Repurposing Potential and Polypharmacology Screening of this compound

The concept of drug repurposing, or finding new therapeutic uses for existing compounds, is a valuable strategy in drug discovery. nih.govscienceopen.com The benzisothiazole and related benzothiazole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This inherent promiscuity suggests a significant repurposing potential and a complex polypharmacological profile for compounds like this compound.

Polypharmacology Profile:

Polypharmacology, the ability of a single compound to modulate multiple targets, is increasingly recognized as a key attribute of effective drugs, particularly for complex diseases. The benzisothiazole and benzothiazole nuclei are found in compounds with a diverse array of biological activities, indicating a broad polypharmacological landscape.

Antipsychotic Activity: As discussed previously, the affinity of benzisothiazole derivatives for dopamine and serotonin receptors underpins their investigation as atypical antipsychotics. nih.govacs.org

Kinase Inhibition: The benzothiazole moiety is a key component of several kinase inhibitors. For instance, derivatives of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide have been identified as novel potential inhibitors of the BCR-ABL1 kinase, a key target in chronic myeloid leukemia. mdpi.com Additionally, other benzothiazole-containing compounds have been developed as potent and selective inhibitors of FMS-like tyrosine kinase-3 (FLT3), another important target in acute myeloid leukemia. nih.gov

Anticancer Activity: Beyond specific kinase inhibition, various benzothiazole derivatives have demonstrated broader anticancer effects in in vitro screening against different cancer cell lines.

Antimicrobial and Other Activities: The benzisothiazole scaffold is also associated with antimicrobial properties.

Repurposing Potential:

The known polypharmacology of the benzisothiazole scaffold provides a strong rationale for exploring the repurposing of this compound for indications beyond its initial consideration as a potential antipsychotic agent.

Oncology: Given the prevalence of the benzothiazole core in kinase inhibitors and other anticancer agents, a primary area for repurposing would be in oncology. High-throughput screening of this compound against a panel of cancer cell lines and a broad kinase panel could uncover novel anticancer activities.

Neurodegenerative Diseases: The neuroprotective effects observed with related benzothiazole compounds in models of oxidative stress suggest a potential for repurposing in neurodegenerative disorders such as Parkinson's or Alzheimer's disease. nih.govnih.gov Further investigation into its effects on pathways involved in neuroinflammation and protein aggregation would be warranted.

Interactive Data Table: Illustrative Polypharmacological Targets of the Benzothiazole/Benzisothiazole Scaffold

Target ClassSpecific Example(s)Associated Disease(s)
G-Protein Coupled ReceptorsDopamine D2, Serotonin 5-HT1A, 5-HT2ASchizophrenia, Psychosis
KinasesBCR-ABL1, FLT3Leukemia
Ion ChannelsKv1.3Autoimmune diseases, Neuroinflammation

This table provides examples of targets modulated by compounds containing the benzothiazole or benzisothiazole scaffold and is for illustrative purposes.

A comprehensive polypharmacology screening of this compound, for example, through a broad panel of receptor binding and enzyme inhibition assays, would be necessary to fully elucidate its repurposing potential and to identify novel therapeutic opportunities.

Mechanistic Investigations into the Molecular and Cellular Actions of N Benzo D Isothiazol 3 Yl Acetamide

Target Identification and Validation Strategies for N-(Benzo[d]isothiazol-3-yl)acetamide

Identifying the specific cellular components with which this compound interacts is the primary step in unraveling its mechanism of action. A combination of advanced, unbiased, and hypothesis-driven techniques is necessary to pinpoint and confirm its biological targets.

Affinity Chromatography and Proteomics-Based Approaches (e.g., Pull-down assays, Quantitative Proteomics)

Chemical proteomics serves as a powerful, unbiased method for identifying the protein targets of a small molecule directly from a complex biological sample, such as a cell lysate. asbmb.org For this compound, this strategy would involve synthesizing a chemical probe by immobilizing the compound onto a solid support, such as sepharose or magnetic beads. This is achieved by modifying the parent compound with a linker at a position that does not interfere with its binding activity.

This affinity matrix is then incubated with a protein lysate. Proteins that have a specific affinity for this compound will bind to the immobilized compound, while non-binding proteins are washed away. The bound proteins are subsequently eluted and identified using high-resolution mass spectrometry.

To enhance the confidence of target identification and distinguish true binders from non-specific interactions, a competition experiment is typically performed. In this setup, the lysate is pre-incubated with an excess of free, non-immobilized this compound before being added to the affinity matrix. True binding partners will be sequestered by the free compound and will therefore show significantly reduced binding to the matrix. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), enable precise quantification of the proteins captured in both the presence and absence of the competitor compound, allowing for the confident identification of specific targets. frontiersin.org

Table 1: Illustrative Data from a Quantitative Proteomics Experiment for this compound Target Identification
Protein IDProtein NameFold Change (Control/Competitor)p-valuePotential Target Status
P08684Glucocorticoid receptor15.20.0001High-Confidence Hit
P35354Serotonin (B10506) 5-HT2A receptor12.80.0005High-Confidence Hit
P02768Serum albumin1.10.89Non-specific Binder
Q13547Casein kinase II subunit alpha8.50.0021Potential Hit

CRISPR/Cas9 and RNA Interference (RNAi) Studies for Target Elucidation

Once potential targets are identified through proteomic methods, genetic approaches are crucial for validating their role in the compound's cellular activity. CRISPR/Cas9 and RNA interference (RNAi) are two powerful gene-editing and gene-silencing technologies used for this purpose. nih.govnih.gov

In a CRISPR/Cas9-based approach, a library of guide RNAs targeting every gene in the genome can be used to create a pool of knockout cells. This cell pool is then treated with this compound at a concentration that induces a specific phenotype (e.g., cell death or reduced proliferation). Cells in which the true target of the compound has been knocked out will be resistant to its effects and will therefore be enriched in the surviving population. Deep sequencing can then identify the guide RNAs that are overrepresented, thereby revealing the gene (and its protein product) that is essential for the compound's activity. nih.gov

Similarly, RNAi screens using libraries of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be employed to systematically knock down the expression of individual genes. nih.gov By assessing how the knockdown of each gene affects cellular sensitivity to this compound, one can identify genes whose reduced expression confers resistance, thus validating them as integral components of the compound's mechanism of action.

Reporter Gene Assays and High-Throughput Screening for Pathway Deconvolution

To understand the downstream consequences of this compound binding to its target, reporter gene assays are invaluable. These assays are designed to measure the activity of specific signaling pathways. For instance, if proteomic studies suggest that the compound targets a receptor involved in the NF-κB pathway, a reporter construct can be engineered where the expression of a quantifiable protein (like luciferase or green fluorescent protein) is placed under the control of an NF-κB response element.

By treating cells containing this reporter with this compound, a change in reporter signal (light emission or fluorescence) would indicate that the compound modulates NF-κB pathway activity. These assays are highly amenable to high-throughput screening (HTS), allowing for the rapid testing of the compound's effect across a wide array of signaling pathways to deconvolve its broader cellular impact.

Molecular Binding Kinetics and Thermodynamics of this compound-Target Interactions

After a target has been identified and validated, it is essential to quantitatively characterize the binding interaction. Biophysical techniques provide precise measurements of the affinity, kinetics, and thermodynamic forces driving the interaction between this compound and its target protein.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) Studies

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. vu.nlcnr.it In a typical SPR experiment, the purified target protein is immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal. This allows for the direct measurement of both the association (on-rate) and dissociation (off-rate) of the compound. nih.gov

Isothermal Titration Calorimetry (ITC) is a complementary technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound is titrated into a sample cell containing the purified target protein. The resulting heat change upon binding is measured, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). wur.nlresearchgate.net This information is critical for understanding the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the compound-target complex. mdpi.com

Kinetic and Equilibrium Binding Constants Determination

Data from SPR and ITC experiments are used to calculate key constants that define the binding interaction.

Association Rate Constant (ka or kon): Determined from SPR, this constant reflects the rate at which the compound-target complex is formed.

Dissociation Rate Constant (kd or koff): Also from SPR, this constant measures the stability of the complex, reflecting the rate at which it breaks apart.

Equilibrium Dissociation Constant (KD): This is a measure of binding affinity and can be calculated from SPR data as the ratio of kd/ka. It can also be determined directly by ITC. The KD represents the concentration of the compound at which 50% of the target protein is bound at equilibrium. A lower KD value signifies a higher binding affinity.

These constants are fundamental to structure-activity relationship (SAR) studies, guiding the chemical optimization of this compound to enhance its potency and selectivity for its target.

Table 2: Example Biophysical Binding Data for this compound with a Hypothetical Target Protein
TechniqueParameterValueUnit
Surface Plasmon Resonance (SPR)ka (on-rate)1.5 x 105M-1s-1
kd (off-rate)3.0 x 10-3s-1
KD (kd/ka)20nM
Isothermal Titration Calorimetry (ITC)KD25nM
n (Stoichiometry)1.02-
ΔH (Enthalpy)-8.5kcal/mol
-TΔS (Entropy)-2.1kcal/mol

Allosteric Modulation versus Orthosteric Binding Mechanisms of this compound

Currently, there is a lack of specific research in publicly available scientific literature detailing the binding mechanisms of this compound. Investigations into whether this compound acts as an allosteric modulator or an orthosteric ligand for any specific biological target have not been reported. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site of the endogenous ligand, thereby altering the receptor's activity. nih.gov In contrast, orthosteric ligands bind directly to the same site as the natural ligand. Without experimental data from binding assays, structural biology studies, or computational modeling for this compound, its classification into either of these categories remains undetermined.

Intracellular Localization and Trafficking of this compound within Cellular Compartments

Detailed studies on the intracellular localization and trafficking of this compound are not available in the current body of scientific literature. Understanding the subcellular distribution of a compound is crucial for elucidating its mechanism of action. Techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification would be necessary to determine its accumulation in specific organelles like the nucleus, mitochondria, or endoplasmic reticulum. However, such investigations for this compound have not been published.

Investigation of this compound's Metabolic Stability in Preclinical In Vitro Models (e.g., Liver Microsomes, Hepatocytes)

The metabolic stability of a compound is a critical parameter in drug discovery, often assessed using in vitro models such as liver microsomes and hepatocytes. researchgate.netspringernature.comwuxiapptec.com These systems contain metabolic enzymes that can biotransform xenobiotics. wuxiapptec.comresearchgate.net Liver microsomes are rich in phase I enzymes, like cytochrome P450s, while hepatocytes contain both phase I and phase II enzymes, offering a more complete picture of metabolic processes. wuxiapptec.comsemanticscholar.org

However, specific experimental data on the metabolic stability of this compound in either liver microsomes or hepatocytes is not available in the published literature. Therefore, key parameters such as the compound's half-life (t½) and intrinsic clearance (CLint) in these preclinical models have not been determined.

Table of Compound Stability Data in Preclinical In Vitro Models

CompoundIn Vitro ModelHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or per million cells)
This compoundLiver MicrosomesData not availableData not available
This compoundHepatocytesData not availableData not available

Computational Chemistry and Molecular Modeling Approaches for N Benzo D Isothiazol 3 Yl Acetamide

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies of N-(Benzo[d]isothiazol-3-yl)acetamide

Quantum mechanical (QM) and molecular mechanics (MM) methods are fundamental tools in computational chemistry for elucidating the electronic structure and geometry of molecules. QM methods, such as Density Functional Theory (DFT), solve the electronic structure of a molecule to derive properties like charge distribution, orbital energies, and reactivity indices. nih.gov MM methods, on the other hand, use classical physics to model molecules as a collection of atoms held together by springs, offering a computationally less expensive way to assess molecular geometries and energies.

For scaffolds related to this compound, DFT calculations have been widely employed. Studies on benzothiazole (B30560) derivatives using the B3LYP functional with basis sets like 6-311G(d,p) have successfully optimized molecular geometries and analyzed vibrational spectra. mdpi.com Such calculations provide insights into the distribution of electrons within the molecule, highlighting the most probable sites for electrophilic and nucleophilic attack through the analysis of Molecular Electrostatic Potential (MESP) maps. mdpi.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters derived from QM studies. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. mdpi.com For a series of studied benzothiazoles, these energy gaps were found to be in the range of 4.46–4.73 eV. mdpi.com Similar QM approaches applied to this compound would be invaluable for predicting its stability, reactivity, and spectroscopic characteristics.

Table 1: Representative Quantum Mechanical Properties Calculated for Benzothiazole Analogs

Calculated PropertySignificanceTypical Method
Optimized Geometry Predicts bond lengths and angles.DFT (e.g., B3LYP/6-311G)
HOMO-LUMO Energies Determines electronic transition properties and reactivity.DFT, TD-DFT
Molecular Electrostatic Potential (MESP) Identifies charge distribution and reactive sites.DFT
Vibrational Frequencies Correlates with experimental IR and Raman spectra.DFT
Hyperpolarizability Measures the non-linear optical (NLO) response.DFT

Conformational Analysis, Tautomeric Equilibria, and Energetic Landscapes of this compound

The biological function of a molecule is intrinsically linked to its three-dimensional shape and the existence of different isomeric forms. Conformational analysis explores the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. For this compound, key rotational freedom exists around the C-N amide bond, which would define the orientation of the acetamide (B32628) group relative to the benzo[d]isothiazole ring. Studies on related N-acylhydrazones have shown that methylation can significantly alter the preferred dihedral angle, causing shifts between antiperiplanar and synperiplanar conformations. nih.gov

Tautomerism, the equilibrium between two or more interconverting structural isomers, is another critical aspect. The precursor, 3-aminobenzo[d]isothiazole, can theoretically exist in an amino-imino tautomeric equilibrium. Computational studies on 2-aminothiazole (B372263) derivatives have shown that the amine form is generally the predominant tautomer, although the stability of the imine form can be enhanced in polar solvents. conicet.gov.ar DFT calculations can model the transition state for proton transfer between tautomers, allowing for the determination of activation energies and equilibrium constants. scispace.comccsenet.org For example, in one study on benzothiazole derivatives, the energy barrier to convert from the imine to the more stable amine tautomer was calculated to be approximately 29.41 kJ/mol. scispace.com A similar investigation into this compound would clarify its predominant tautomeric form in different environments, which is crucial for understanding its receptor-binding capabilities.

Molecular Docking Simulations of this compound with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms.

Ligand-Protein Interaction Profiling and Hotspot Analysis

Docking studies on compounds containing the benzo[d]isothiazole or benzo[d]thiazole scaffold have revealed interactions with a wide range of protein targets. These include enzymes like dihydrofolate reductase (DHFR), DNA gyrase, and various protein kinases, which are implicated in antimicrobial and anticancer activities. biointerfaceresearch.comresearchgate.netnih.gov For instance, derivatives of benzo[d]isothiazole have been identified as potent inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy, with the binding mode revealing crucial hydrophobic interactions and hydrogen bonds. nih.gov Similarly, docking of N-(benzo[d]thiazol-2-yl) acetamide analogs into the active site of cyclooxygenase-2 (COX-2) has been performed to rationalize their anti-inflammatory activity. researchgate.net

A typical interaction profile involves the heterocyclic core forming hydrogen bonds with polar residues in the protein's active site, while the fused benzene (B151609) ring and other substituents engage in hydrophobic and π-π stacking interactions. Analysis of these interactions helps identify "hotspots"—key residues that contribute most significantly to the binding affinity.

Virtual Screening of Chemical Libraries for this compound Analogues

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Using the this compound scaffold as a query, libraries can be screened to find analogs with potentially improved binding affinity or other desirable properties. This approach has been successfully used to identify novel inhibitors from compound databases based on a known active scaffold. For example, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been computationally studied to understand their binding to the urease enzyme, providing a basis for designing more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations to Probe this compound-Target Complexes and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the motion of atoms in the complex over time. frontiersin.org This technique is essential for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.

MD simulations have been applied to complexes of benzo[d]isothiazole and benzo[d]thiazole derivatives with their protein targets. nih.govnih.gov A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD trajectory indicates that the complex remains in a consistent conformational state, suggesting a stable binding interaction. nih.gov For example, a 200-nanosecond MD simulation of a benzo[d]thiazole derivative bound to the LasR protein confirmed its stable interaction within the binding site. nih.gov Such simulations for an this compound-target complex would provide critical information on the durability of key hydrogen bonds and hydrophobic contacts, validating the docking predictions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

QSAR models have been developed for various series of benzothiazole analogues to predict their antimicrobial activity. researchgate.net These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). A validated QSAR model, which demonstrates high correlation (r²) and predictive power (q²), can guide the synthesis of new analogues by identifying the structural features that are most critical for enhancing biological activity. For a series of this compound analogues, a QSAR study could elucidate the specific substitutions on the benzene ring or acetamide group that would lead to improved potency against a particular biological target.

Table 2: Common Molecular Descriptors and Validation Parameters in QSAR Studies

Descriptor TypeExamplesPurpose
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesQuantify electronic aspects influencing interactions.
Steric Molar refractivity, Molecular volume, Surface areaDescribe the size and shape of the molecule.
Topological Wiener index, Kier & Hall connectivity indicesRepresent molecular branching and structure.
Hydrophobic LogPMeasures the lipophilicity of the molecule.
Validation Parameter Description Acceptable Value
r² (Coefficient of Determination) Measures the goodness of fit of the model.> 0.6
q² (Cross-validated r²) Measures the predictive power of the model.> 0.5

In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound

The preclinical assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its successful development. In silico ADME predictions provide an early-stage evaluation of a compound's pharmacokinetic profile, helping to identify potential liabilities and guide molecular optimization. Various computational models and software are employed to predict these properties for this compound.

A comprehensive in silico ADME profiling of this compound would typically involve the calculation of a range of molecular descriptors and the application of predictive models. These models are often built using large datasets of experimentally determined ADME properties. For instance, studies on related benzothiazole derivatives have utilized computational methods to predict their pharmacokinetic and drug-likeness properties. nih.govmdpi.comnih.gov These studies often find that such compounds possess good predicted oral bioavailability and adhere to established criteria for drug-likeness, such as Lipinski's rule of five. nih.govnih.gov

The predicted ADME properties for this compound, based on computational models, can be summarized in the following table:

ADME PropertyPredicted Value/ClassificationSignificance
Molecular Weight192.24 g/molInfluences absorption and distribution; generally, lower molecular weight is favorable for oral absorption.
LogP (Octanol/Water Partition Coefficient)1.5 - 2.5Indicates lipophilicity; a balanced LogP is crucial for membrane permeability and solubility.
Aqueous Solubility (LogS)-3.0 to -4.0Predicts the solubility of the compound in water, which is important for absorption.
Caco-2 PermeabilityModerate to HighAn in vitro model for predicting human intestinal absorption; higher permeability suggests better absorption. frontiersin.org
Human Intestinal Absorption (%)> 80%Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. nih.gov
Blood-Brain Barrier (BBB) PermeationLikely to crossIndicates the potential for the compound to reach the central nervous system.
Cytochrome P450 (CYP) InhibitionPotential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4)Predicts the likelihood of drug-drug interactions through the inhibition of metabolic enzymes.
hERG InhibitionLow riskPredicts the potential for cardiotoxicity.

These in silico predictions for this compound suggest that the compound likely possesses favorable drug-like properties. However, it is important to note that these are theoretical predictions and require experimental validation. Computational studies on analogous benzothiazole compounds have demonstrated the utility of these predictive models in guiding the design of new therapeutic agents. ugm.ac.idmdpi.comnih.gov

De Novo Design and Scaffold Hopping Strategies for Novel this compound Derivatives

De novo design and scaffold hopping are powerful computational strategies for the discovery of novel compounds with desired biological activities. These approaches are particularly useful for exploring new chemical space and overcoming limitations associated with existing molecular scaffolds, such as poor ADME properties or off-target effects.

De Novo Design

De novo design algorithms construct novel molecules from scratch, either by assembling fragments or by growing a molecule within the binding site of a biological target. For this compound, a de novo design approach could be employed to generate new derivatives with enhanced affinity for a specific therapeutic target. This process would typically involve:

Target Identification and Binding Site Analysis: Defining the three-dimensional structure of the biological target and characterizing the key interactions within its binding site.

Fragment Placement or Molecule Growth: Using computational algorithms to place molecular fragments or grow new chemical structures within the defined binding site, ensuring favorable interactions with the target.

Structure Optimization and Scoring: Refining the generated structures to improve their binding affinity and drug-like properties, followed by scoring and ranking of the designed molecules.

Scaffold Hopping

Scaffold hopping aims to identify isosteric replacements for the core structure of a molecule while retaining its key pharmacophoric features. nih.gov This strategy is valuable for discovering new intellectual property, improving physicochemical properties, and addressing metabolic liabilities. researchgate.net For this compound, scaffold hopping could be used to replace the benzo[d]isothiazole core with other heterocyclic systems that maintain the essential spatial arrangement of functional groups required for biological activity.

Potential scaffold hopping strategies for this compound could include:

Heterocycle Replacements: Replacing the benzo[d]isothiazole ring with other bicyclic or monocyclic heteroaromatic systems, such as benzoxazole, benzimidazole, or indazole. This approach has been successfully applied to other benzothiazole-containing compounds. nih.govresearchgate.net

Ring Opening and Closure: Modifying the core by opening one of the rings to create a more flexible scaffold or by forming new ring systems to introduce conformational constraints. nih.gov

Topology-Based Hopping: Utilizing shape-based screening of compound libraries to identify molecules with a similar three-dimensional shape to this compound but with a different underlying scaffold.

The following table outlines some potential alternative scaffolds that could be explored through a scaffold hopping strategy starting from this compound.

Original ScaffoldPotential Replacement ScaffoldsRationale for Replacement
Benzo[d]isothiazoleBenzoxazoleBioisosteric replacement of sulfur with oxygen, potentially altering metabolic stability and solubility.
BenzimidazoleIntroduces a hydrogen bond donor/acceptor in the five-membered ring, offering new interaction possibilities with the target.
IndazoleAlters the electronic properties and hydrogen bonding capacity of the heterocyclic core.

Both de novo design and scaffold hopping strategies, guided by computational chemistry and molecular modeling, offer promising avenues for the discovery and development of novel derivatives of this compound with improved therapeutic potential. These in silico approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Advanced Analytical Methodologies for the Characterization and Quantification of N Benzo D Isothiazol 3 Yl Acetamide

Chromatographic Separation Techniques for N-(Benzo[d]isothiazol-3-yl)acetamide and its Metabolites

Chromatographic techniques are fundamental for isolating this compound from complex mixtures, a prerequisite for accurate quantification and identification. The choice of technique depends on the analyte's properties and the matrix in which it is found.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its versatility and wide applicability to non-volatile and thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method development involves the systematic optimization of chromatographic conditions to achieve a satisfactory separation with good peak shape and resolution in a reasonable timeframe. turkjps.org Key parameters include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For this compound, a C18 column is a common first choice, offering good retention for moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govsciforschenonline.org Isocratic elution, where the mobile phase composition remains constant, can be employed for simpler analyses, while gradient elution may be necessary for separating the parent compound from its metabolites with differing polarities. nih.gov UV detection is suitable, with the wavelength selected based on the compound's maximum absorbance. scispace.com

Following development, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. scispace.comresearchgate.net Validation encompasses several key parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. ijnrd.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. turkjps.org

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies in a spiked matrix. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijnrd.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. sciforschenonline.org

ParameterSpecificationTypical Result for a Validated Method
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Inertsil C8 or equivalent
Mobile Phase Acetonitrile:Water or Methanol:BufferAcetonitrile:0.02M Phosphate Buffer (pH 4.5) (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Linearity Range e.g., 1-100 µg/mL5-100 µg/mL
Correlation Coefficient (r²) > 0.9990.9998
Accuracy (% Recovery) 98-102%99.5% - 101.2%
Precision (% RSD) < 2%Intra-day: < 0.8%, Inter-day: < 1.5%
LOD Signal-to-Noise Ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise Ratio of 10:10.15 µg/mL
Robustness No significant change in results with minor variations in flow rate, pH, mobile phase compositionMethod found to be robust

This table presents hypothetical yet typical validation parameters for an HPLC method, synthesized from established methodologies for similar compounds. turkjps.orgnih.govresearchgate.net

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its relatively high molecular weight, polarity, and potential for thermal degradation in the hot injector port. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.

Common derivatization techniques include silylation, which replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. This process reduces the compound's polarity and increases its volatility. The analysis would then proceed using a GC system coupled with a detector, most commonly a mass spectrometer (GC-MS), which provides both quantification and structural information. scispace.com

The GC method would involve optimizing parameters such as the injector temperature, the temperature program of the column oven, and the carrier gas flow rate. A non-polar capillary column, such as a DB-5MS, is often used for the separation of such derivatives. scispace.com The temperature program would start at a lower temperature and gradually ramp up to elute the derivatized analyte and separate it from any by-products or matrix components. scispace.com

Capillary Electrophoresis (CE) offers an alternative to HPLC with the advantages of high separation efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com Capillary Zone Electrophoresis (CZE) is the most common mode used for the analysis of small molecules like this compound. scielo.br

In CZE, separation is achieved based on the differential migration of analytes in an electric field within a narrow fused-silica capillary filled with a background electrolyte (BGE). scielo.br Method development focuses on optimizing the BGE composition, pH, and applied voltage. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC) would be a suitable approach. MEKC involves adding a surfactant (such as sodium dodecyl sulfate, SDS) to the BGE above its critical micelle concentration. researchgate.net The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on these partitioning differences.

Key parameters for optimization include the type and concentration of the surfactant, the pH of the buffer, the applied voltage, and the capillary temperature. The use of organic modifiers (e.g., methanol, acetonitrile) or cyclodextrins in the BGE can further enhance separation selectivity and resolution. researchgate.netnih.gov Detection is typically performed using an integrated UV detector. scielo.br

Mass Spectrometry (MS)-Based Quantification and Structural Elucidation of this compound

Mass spectrometry is an indispensable tool for the sensitive quantification and unambiguous identification of this compound and its metabolites. When coupled with a chromatographic separation technique (LC or GC), it provides unparalleled selectivity and sensitivity.

For the quantification of trace levels of this compound in complex in vitro biological matrices (e.g., cell culture media, microsomal incubations, S9 fractions), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique combines the powerful separation of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. nih.gov

A typical LC-MS/MS method involves sample preparation to remove interfering matrix components, such as proteins and salts. This can be achieved through protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govmdpi.com An internal standard, a structurally similar compound, is added before extraction to correct for variability in sample processing and instrument response. mdpi.com

The chromatographic separation is performed using conditions similar to those described for HPLC, often with faster run times. The mass spectrometer is typically operated with an electrospray ionization (ESI) source in positive ion mode, which is effective for compounds containing nitrogen atoms. Quantification is performed using Multiple Reaction Monitoring (MRM), where the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.govmdpi.com This highly specific transition ensures that only the target analyte is quantified, minimizing interference from the matrix. ijper.org

ParameterDescription
Sample Preparation Protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate. nih.govmdpi.com
Chromatography Kinetex Phenyl-Hexyl column (100 x 2.1 mm, 2.6 µm). mdpi.com
Mobile Phase Isocratic elution with 0.1% formic acid in methanol and 0.1% formic acid in water. mdpi.com
Ionization Source Electrospray Ionization (ESI), Positive Mode. mdpi.com
MS Analysis Multiple Reaction Monitoring (MRM).
Precursor Ion ([M+H]⁺) m/z 193.04
Product Ion A specific fragment, e.g., m/z 135.0 (corresponding to the benzisothiazole core after loss of acetamide).
Validation The method is validated for linearity, accuracy, precision, recovery, and matrix effects. mdpi.com

This table outlines a plausible LC-MS/MS method for this compound based on established methods for the structurally similar compound benzisothiazolinone. nih.govmdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, is essential for the structural elucidation of unknown metabolites. nih.gov For in vitro metabolite identification studies, this compound is incubated with liver microsomes or S9 fractions, which contain drug-metabolizing enzymes. nih.gov

Following incubation, the sample is analyzed by LC-HRMS. The high mass accuracy of these instruments (typically < 5 ppm) allows for the determination of the elemental composition of the parent drug and any potential metabolites. mdpi.com By comparing the chromatograms of control and incubated samples, new peaks corresponding to metabolites can be identified. The mass difference between a metabolite and the parent drug indicates the type of biotransformation that has occurred (e.g., a +15.9949 Da mass shift indicates hydroxylation). researchgate.net

Once a potential metabolite is detected, tandem mass spectrometry (MS/MS) is performed. The fragmentation pattern of the metabolite is compared to that of the parent compound to determine the site of modification. nih.gov For example, if a hydroxylation occurs on the benzene (B151609) ring, specific fragment ions will show a mass shift of 16 Da, whereas if it occurs on the acetyl group, different fragments will be affected. This workflow allows for the confident identification of metabolic pathways in vitro. researchgate.net

BiotransformationMass Change (Da)Expected m/z of Metabolite ([M+H]⁺)
Parent Compound-193.0436
Monohydroxylation+15.9949209.0385
Dihydroxylation+31.9898225.0334
N-deacetylation-42.0106151.0330
Glucuronidation+176.0321369.0757
Sulfation+79.9568273.0004

This table lists potential phase I and phase II metabolic biotransformations for this compound and the corresponding accurate mass of the expected protonated metabolites.

Spectrophotometric and Fluorometric Methods for this compound Detection and Assay Development

Spectrophotometric and fluorometric methods offer sensitive and often rapid means for the detection and quantification of this compound. These techniques rely on the molecule's inherent ability to absorb and emit light.

UV-Vis Spectrophotometry: The benzisothiazole core of this compound contains a chromophore that absorbs ultraviolet (UV) and visible light. The UV-Vis absorption spectrum is characterized by specific wavelengths of maximum absorbance (λmax). For related benzothiazole (B30560) derivatives, strong absorption bands are typically observed in the 270–310 nm range, corresponding to π→π* and n→π* electronic transitions. mdpi.com The precise λmax for this compound can be determined experimentally and is influenced by the solvent environment.

Quantitative analysis is achieved by creating a calibration curve based on Beer-Lambert's law, which correlates absorbance with concentration. This method is valuable for routine concentration measurements and dissolution studies.

Fluorometric Methods: Fluorescence spectroscopy can provide higher sensitivity and selectivity compared to absorption spectroscopy. While not all molecules fluoresce, compounds with rigid, conjugated systems like the benzisothiazole ring often exhibit fluorescence. The functionalization of related benzamide (B126) structures has been shown to influence their fluorescence properties. mdpi.com An assay for this compound would involve determining its excitation and emission wavelengths. The intensity of the emitted light at a specific wavelength is directly proportional to the compound's concentration, allowing for quantification at very low levels.

Below is a table summarizing the principles of these methods for assay development.

Table 1: Spectroscopic Methods for this compound Analysis

Method Principle Typical Wavelength Range Application Advantages Limitations
UV-Vis Spectrophotometry Measurement of light absorption by the molecule's chromophore. 200 - 400 nm (UV) Quantification, Purity checks Simple, Rapid, Cost-effective Lower selectivity, Matrix interference

| Fluorometry | Measurement of light emitted by the molecule after excitation. | Excitation/Emission specific to compound | Trace quantification, High-sensitivity assays | High sensitivity, High selectivity | Not all compounds fluoresce, Susceptible to quenching |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Purity Assessment and Stereochemical Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound.

Purity Assessment: ¹H and ¹³C NMR are primary techniques for confirming the identity and determining the purity of a synthesized batch. nih.gov The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons on the benzo[d]isothiazole ring and the methyl and NH protons of the acetamide (B32628) group. The integration of these signals allows for a quantitative assessment of the compound's purity against a known internal standard. Impurities would be visible as extra peaks in the spectrum.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, further confirming the structure. nih.govresearchgate.net

Stereochemical Assignment: The compound this compound is achiral and does not have stereoisomers. Therefore, stereochemical assignment is not applicable. However, if chiral derivatives were to be synthesized, advanced NMR techniques using chiral solvating agents or the formation of diastereomeric derivatives would be necessary to distinguish between enantiomers or diastereomers.

The following table outlines expected NMR data characteristics for the compound.

Table 2: NMR Spectroscopy for Structural Characterization

NMR Technique Information Obtained Application for this compound
¹H NMR Chemical shift, Integration, Coupling constants Confirms presence of aromatic, amide (NH), and methyl (CH₃) protons. Quantitative purity analysis.
¹³C NMR Number and type of carbon atoms Confirms the carbon skeleton, including aromatic, carbonyl, and methyl carbons.

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms | Unambiguous assignment of proton and carbon signals, confirming structural integrity. |

Sample Preparation Strategies for this compound Analysis in Complex Chemical and Biological Systems

Effective sample preparation is crucial for accurate analysis of this compound, especially when it is present in complex matrices like biological fluids or reaction mixtures. nih.gov The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for detection. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a conventional method based on the differential partitioning of the compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of organic solvent (e.g., ethyl acetate, dichloromethane) is critical and depends on the polarity and solubility of this compound.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that involves passing a liquid sample through a solid sorbent material packed in a cartridge. lcms.cz The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. Various sorbent chemistries (e.g., reversed-phase C18, normal-phase silica (B1680970), ion-exchange) can be selected based on the physicochemical properties of the target molecule.

Protein Precipitation: For biological samples like plasma or serum, protein precipitation is often the first step to remove high molecular weight proteins that can interfere with analysis. This is typically achieved by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).

The selection of a sample preparation strategy depends on the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical method. nih.gov

Table 3: Comparison of Sample Preparation Techniques

Technique Principle Common Use Case Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids. Isolation from aqueous samples. Simple, Inexpensive. Labor-intensive, Emulsion formation, Large solvent volumes.
Solid-Phase Extraction (SPE) Adsorption onto a solid sorbent followed by elution. Cleanup and concentration from various matrices. High recovery, High selectivity, Automation possible. Higher cost, Method development can be complex.

| Protein Precipitation | Removal of proteins by denaturation. | Pre-treatment of plasma, serum, or tissue homogenates. | Fast, Simple, Generic. | Non-selective, May not remove all interferences. |

Quality Control and Impurity Profiling of this compound Batches for Research Use

Quality control and impurity profiling are mandatory to ensure the safety and efficacy of chemical compounds intended for research. researchgate.net The process involves identifying and quantifying impurities that may be present in a batch of this compound.

Sources of Impurities: Impurities can originate from various sources, including:

Starting Materials: Unreacted starting materials used in the synthesis, such as 2-aminobenzothiazole (B30445) derivatives. researchgate.net

Intermediates: Compounds formed during intermediate steps of the synthesis.

By-products: Unwanted products from side reactions.

Degradation Products: Impurities formed by the degradation of the final compound over time or upon exposure to light, heat, or humidity.

Analytical Methods for Impurity Profiling: High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is the method of choice for impurity profiling. researchgate.net

HPLC with UV Detection: A gradient HPLC method can separate the main compound from its potential impurities. The relative peak area in the chromatogram can be used to estimate the level of each impurity.

LC-MS: This technique provides both separation (LC) and identification (MS). Mass spectrometry can determine the molecular weight of the impurities, which is crucial for their structural elucidation.

Regulatory guidelines often require that any impurity present above a certain threshold (e.g., 0.1%) be identified and characterized. researchgate.net A comprehensive impurity profile is essential for establishing the quality and consistency of this compound batches for reliable research outcomes.

Table 4: Common Impurities and Analytical Control Methods

Impurity Type Potential Origin Primary Analytical Technique Acceptance Criteria (Typical)
Unreacted Starting Materials Incomplete synthesis reaction. HPLC, GC < 0.15%
Synthetic By-products Side reactions during synthesis. HPLC, LC-MS < 0.15%
Degradation Products Storage, Exposure to stress conditions. HPLC, LC-MS To be established based on stability studies.

Emerging Applications and Future Research Directions for N Benzo D Isothiazol 3 Yl Acetamide

N-(Benzo[d]isothiazol-3-yl)acetamide as a Chemical Probe for Illuminating Biological Pathways

The structural characteristics of the benzo[d]isothiazole core suggest that this compound and its derivatives could be developed into valuable chemical probes. The inherent fluorescence observed in some benzothiazole (B30560) compounds could be harnessed to design probes for visualizing and tracking biological molecules and processes within living cells. By attaching specific functional groups to the this compound scaffold, it may be possible to create probes that selectively bind to particular enzymes, receptors, or other biomolecules, thereby helping to elucidate their roles in complex biological pathways. Future research could focus on synthesizing fluorescently tagged derivatives to monitor intracellular events and protein interactions in real-time.

This compound as a Lead Scaffold in Early-Stage Drug Discovery Programs

The benzo[d]isothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. This compound itself has been investigated for its potential as an antipsychotic agent, demonstrating affinity for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. Furthermore, derivatives of this compound have exhibited antioxidant properties and the ability to reduce nitric oxide levels, indicating potential therapeutic uses in conditions associated with oxidative stress, such as neurodegenerative diseases.

The broader class of benzo[d]isothiazole derivatives has shown a wide array of pharmacological effects, including antibacterial, antifungal, anticancer, and hypoglycemic activities. For instance, certain derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. Others have shown promise as inhibitors of phosphomannose isomerase, relevant for both anti-tumor applications and blood glucose regulation. This collective evidence strongly supports the potential of this compound as a foundational structure for the development of novel therapeutic agents.

Below is a table summarizing the observed biological activities in various benzoisothiazole and benzothiazole derivatives, highlighting the potential of this chemical class.

Compound ClassBiological ActivityTherapeutic Area
This compoundAntipsychotic, AntioxidantNeurology, Oxidative Stress
Benzo[d]isothiazole DerivativesPD-1/PD-L1 InhibitionOncology
Benzo[d]isothiazol-3(2H)-one DerivativesAntibacterial, Antifungal, Antineoplastic, HypoglycemicInfectious Diseases, Oncology, Metabolic Disorders
Benzothiazole Schiff BasesCytotoxicOncology
N-(6-arylbenzo[d]thiazol-2-yl)acetamidesUrease InhibitionInfectious Diseases (e.g., H. pylori)

Potential in Material Science, Organic Electronics, and Photovoltaic Applications of this compound Derivatives

Heterocyclic compounds, including the benzo[d]isothiazole family, are of significant interest in materials science. The electronic properties and potential for strong fluorescence in benzothiazole derivatives suggest their utility in the development of advanced materials. These compounds have been explored for applications as dyes and fluorescent markers.

Derivatives of this compound could potentially be engineered to create novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By modifying the molecular structure to tune its electronic and optical properties—for example, by introducing electron-donating or electron-withdrawing groups—researchers could develop materials with desirable characteristics for these applications. Future work in this area would involve synthesizing and characterizing new derivatives to assess their photophysical properties and performance in electronic devices.

Challenges and Limitations in Current Research on this compound

A significant challenge in the study of this compound is the limited body of research focused specifically on this compound. Much of the current understanding is extrapolated from studies on related benzo[d]isothiazole and benzothiazole derivatives. This reliance on analogous structures means that the unique properties and potential of this compound may not be fully realized without dedicated investigation.

Furthermore, synthetic routes to produce this compound and its derivatives may present challenges related to yield, scalability, and the use of harsh reagents or conditions. The development of more efficient and environmentally friendly synthetic methods is crucial for advancing research in this area. There is also a need for more extensive biological screening to fully map the pharmacological profile of this specific compound and its novel derivatives.

Opportunities for Interdisciplinary Research and Collaborative Initiatives involving this compound

The diverse potential of this compound creates numerous opportunities for interdisciplinary collaboration.

Medicinal Chemistry and Pharmacology: Synthetic chemists can collaborate with pharmacologists to design, synthesize, and evaluate new analogues for specific biological targets.

Computational Chemistry and Biology: Computational experts can work with biologists to model receptor-ligand interactions, predict biological activity, and elucidate mechanisms of action.

Materials Science and Engineering: Chemists and materials scientists can partner to develop novel derivatives with specific optical and electronic properties for applications in organic electronics and photovoltaics.

Green Chemistry and Process Development: Collaboration between organic chemists and chemical engineers can lead to the development of sustainable and scalable synthetic processes for this compound and its derivatives.

Such collaborative efforts will be essential to accelerate the translation of fundamental research into practical applications.

Predictive Modeling and Artificial Intelligence Applications for Novel this compound Analogue Discovery

For this compound, these approaches can be used to:

Virtual Screening: Screen large virtual libraries of potential derivatives to identify candidates with a high probability of desired biological activity.

De Novo Design: Generate novel molecular structures based on the this compound scaffold that are optimized for specific targets.

ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like characteristics.

Structure-Activity Relationship (SAR) Studies: In silico tools like molecular docking can elucidate the binding modes of derivatives with their biological targets, guiding the rational design of more potent and selective compounds.

By integrating AI and predictive modeling, researchers can significantly accelerate the design-synthesis-test cycle, reducing the time and cost associated with discovering new drugs and materials.

Strategies for Overcoming Synthetic and Methodological Bottlenecks in this compound Research

Advancements in synthetic organic chemistry offer promising strategies to overcome potential challenges in the synthesis of this compound and its derivatives. Traditional methods may be hampered by issues such as low yields or the need for harsh reaction conditions.

Modern synthetic approaches that could be applied include:

Catalytic Systems: The use of novel catalysts, such as copper(I) or heterogeneous catalysts like tetra-substituted sulfonated cobalt phthalocyanine, can facilitate key bond-forming reactions under milder conditions and with higher efficiency.

Electrochemical and Photochemical Methods: These emerging techniques are considered green and sustainable alternatives to traditional chemical oxidants or reductants and can be used for constructing the core heterocyclic scaffold.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to improved yields, safety, and scalability compared to batch processes.

Green Chemistry Principles: Employing environmentally benign solvents (like water), reducing waste, and using energy-efficient methods (such as microwave-assisted synthesis) can make the production of these compounds more sustainable.

The table below outlines some modern synthetic strategies for the related benzo[d]isothiazol-3(2H)-ones, which could be adapted for this compound synthesis.

Synthetic StrategyKey FeaturesPotential Advantages
Cu(I)-Catalyzed Intramolecular N-S Bond FormationUses O₂ as the oxidantHigh yields, mild conditions
Heterogeneous Catalysis (e.g., CoPcS)Aqueous media, recyclable catalystGreen solvent, ease of purification
Electrochemical Dehydrogenative CyclizationUses electricity as a green redox agentAvoids chemical oxidants, sustainable
Intermolecular Reactions (e.g., with S₈, KSCN)Utilizes 2-halobenzamides as starting materialsAlternative pathway to the core structure

Concluding Perspectives on N Benzo D Isothiazol 3 Yl Acetamide Research

Synthesis of N-(Benzo[d]isothiazol-3-yl)acetamide: Current Achievements and Unmet Needs

The synthesis of this compound is intrinsically linked to the preparation of its parent heterocycle. While specific literature detailing a high-yield, optimized synthesis for this compound is not abundant, the synthetic route can be logically inferred from established organic chemistry principles. The most probable pathway involves the synthesis of 3-aminobenzo[d]isothiazole, followed by a standard acylation reaction with an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

The primary challenge and focus of current research lie in the efficient construction of the benzo[d]isothiazole core itself. Significant achievements have been made in the synthesis of the related benzo[d]isothiazol-3(2H)-ones. Modern methodologies have moved beyond classical condensation reactions, offering improved yields and conditions. Noteworthy advancements include:

Copper-Catalyzed Intramolecular Cyclization: Methods using copper (I) catalysts to facilitate the intramolecular N–S bond formation from 2-mercaptobenzamides have been developed, utilizing molecular oxygen as a green oxidant. mdpi.com

Electrochemical Synthesis: An innovative approach employs electrochemical dehydrogenative cyclization of 2-mercaptobenzamides. This method represents a sustainable alternative to chemical oxidants, producing hydrogen gas as the only byproduct. mdpi.com

Intermolecular Pathways: Transition-metal-catalyzed intermolecular reactions of 2-halobenzamides with sulfur sources like potassium thiocyanate (B1210189) (KSCN) have also proven effective for building the heterocyclic core. mdpi.com

Despite these advances, several unmet needs persist. There is a lack of reported syntheses specifically optimized for 3-aminobenzo[d]isothiazole, the direct precursor for the title compound. Furthermore, many existing methods for the core structure still rely on transition-metal catalysts and harsh conditions. A significant unmet need is the development of more sustainable, catalyst-free, or green catalytic systems that can be applied to a wider range of substrates to generate functionalized benzo[d]isothiazoles. mdpi.com The development of one-pot procedures that combine the synthesis of the heterocyclic core and subsequent functionalization, such as acylation, would represent a major step forward in efficiency.

Synthetic Approach for Core StructureKey FeaturesUnmet Needs/Areas for Improvement
Cu(I)-Catalyzed Intramolecular Cyclization Uses O₂ as a green oxidant; good yields for benzo[d]isothiazol-3(2H)-ones. mdpi.comOptimization for 3-aminobenzo[d]isothiazole precursor; reduction of catalyst loading.
Electrochemical Dehydrogenative Cyclization Green and sustainable; avoids chemical oxidants; produces H₂ byproduct. mdpi.comBroader substrate scope; scalability of the electrochemical process.
Transition-Metal-Catalyzed Intermolecular Reactions Effective for building the core from readily available starting materials. mdpi.comElimination of expensive and potentially toxic metal catalysts; milder reaction conditions.

Evolution of this compound's Role in Chemical Biology and Medicinal Chemistry

The role of this compound and its derivatives in the life sciences has evolved from initial screenings to more targeted investigations. Early interest in the broader class of benzisothiazoles was driven by their wide spectrum of biological activities, including antimicrobial and antifungal properties. mdpi.com

The specific compound, this compound, has been highlighted for its potential as an antipsychotic agent, with reported affinity for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. smolecule.com This marked a shift towards investigating these scaffolds for applications in neuropharmacology. Furthermore, related derivatives have demonstrated antioxidant properties and the ability to modulate nitric oxide levels, suggesting therapeutic potential in conditions associated with oxidative stress, such as neurodegenerative diseases. smolecule.com

More recently, the evolution has continued towards highly specific molecular targets. A significant breakthrough is the discovery of benzisothiazolone derivatives as a new class of bifunctional inhibitors of the HIV-1 reverse transcriptase (RT). nih.govmdpi.com These compounds were identified through high-throughput screening and were found to inhibit both the DNA polymerase and ribonuclease H (RNase H) activities of the enzyme, a novel mechanism of action that offers a promising new avenue for antiretroviral therapy. nih.govmdpi.com This progression from broad-spectrum activity to highly specific, multi-functional enzyme inhibition illustrates the maturing role of this scaffold in modern drug discovery.

Era of ResearchFocus AreaKey Findings
Early Investigations Broad-Spectrum BioactivityGeneral antibacterial, antifungal, and cytotoxic properties of the benzisothiazole scaffold. mdpi.com
Mid-Stage Research CNS ApplicationsThis compound identified as a potential antipsychotic; derivatives show antioxidant activity. smolecule.com
Current Research Targeted Molecular InhibitionDiscovery of benzisothiazolone derivatives as bifunctional inhibitors of HIV-1 reverse transcriptase (polymerase and RNase H). nih.govmdpi.com

Strategic Outlook for Advancing Research on this compound and its Derivatives

The future of research on this compound and its analogues is poised for significant advancement, guided by several strategic imperatives. A primary focus will be on leveraging the existing biological data to design and synthesize next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

A key strategy involves detailed structure-activity relationship (SAR) studies. The recent identification of benzisothiazolones as HIV-1 RT inhibitors provides a rich dataset to guide the rational design of new derivatives. nih.govmdpi.com By systematically modifying the substituents on both the benzene (B151609) and acetamide (B32628) portions of the molecule, researchers can probe the key interactions with the biological target and optimize inhibitory activity. The development of multi-target ligands, a strategy that has been applied to related benzothiazole-isoquinoline derivatives for neurodegenerative diseases, represents another promising direction. researchgate.net

Exploring new therapeutic applications is another crucial aspect of the strategic outlook. The diverse biological activities reported for the broader benzothiazole (B30560) and benzisothiazole families—including anticancer, anti-inflammatory, and antimicrobial effects—suggest that derivatives of this compound could be valuable in these areas as well. mdpi.comnih.govpcbiochemres.com Screening the compound and its newly synthesized analogues against a wide array of biological targets could uncover novel therapeutic opportunities.

Finally, advancing the underlying synthetic chemistry is paramount. A strategic focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods will be essential. mdpi.com This includes the exploration of novel catalytic systems, flow chemistry, and photochemical approaches to access the core scaffold and its derivatives. mdpi.com Such advancements would not only facilitate medicinal chemistry efforts but also make these compounds more accessible for broader scientific investigation.

Impact of this compound Research on Broader Scientific Disciplines

Research centered on this compound and its parent scaffold has implications that extend beyond its immediate therapeutic potential, influencing several scientific disciplines.

In Medicinal Chemistry and Drug Discovery , the benzisothiazole scaffold has emerged as a "privileged structure." The discovery of its derivatives as bifunctional HIV-1 RT inhibitors provides a new pharmacophore for the development of antiretroviral drugs, potentially overcoming existing resistance mechanisms. nih.govmdpi.com This work underscores the value of screening diverse heterocyclic compounds to identify novel mechanisms of action and drug leads. The broad biological profile of this chemical family continues to make it a valuable tool for chemical biology, providing molecular probes to study various enzymes and cellular pathways. researchgate.netdntb.gov.ua

In the field of Organic Synthesis , the demand for complex, functionalized benzisothiazoles has been a driving force for innovation. It has spurred the development of novel synthetic methodologies, including advanced transition-metal-catalyzed cross-coupling reactions, C-H functionalization strategies, and green electrochemical methods. mdpi.com These new reactions not only facilitate the synthesis of the target compounds but also enrich the toolkit available to all synthetic chemists for constructing other complex molecules.

While the primary focus has been biomedical, the fundamental chemistry and properties of benzisothiazole derivatives also have potential relevance in Materials Science . Heterocyclic compounds are integral to the development of organic electronics, dyes, and fluorescent markers. nih.gov Although less explored for this compound itself, the core electronic and photophysical properties of the benzisothiazole ring system suggest potential for future applications in these areas. The continued exploration of this chemical space could therefore yield impacts across a diverse range of scientific and technological fields.

Q & A

Q. What are the standard synthetic protocols for preparing N-(Benzo[d]isothiazol-3-yl)acetamide derivatives, and how can reaction conditions be optimized for yield?

Methodological Answer: A common synthesis route involves reacting aniline derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under controlled temperatures (<10°C) to form benzothiazol-2-amine intermediates. Subsequent acetylation with acetic anhydride or acetyl chloride yields the target acetamide derivatives. Optimization strategies include:

  • Temperature Control: Maintaining sub-10°C conditions during bromine addition minimizes side reactions .
  • Solvent Selection: Glacial acetic acid acts as both solvent and catalyst, enhancing reaction efficiency.
  • Purification: Recrystallization from ethanol improves purity. Yield improvements (up to 77%) are achievable by adjusting stoichiometry and reflux duration in chloroform for coupling reactions .

Q. How can spectroscopic techniques confirm the structural integrity of this compound derivatives?

Methodological Answer:

  • ¹H NMR Spectroscopy: Proton environments are analyzed to verify substituent positions. For example, methyl groups in adamantyl substituents appear as distinct multiplet signals (δ 1.44–1.96 ppm), while acetamide NH protons resonate near δ 10–12 ppm .
  • IR Spectroscopy: Stretching vibrations for C=O (1668 cm⁻¹) and N–H (3178 cm⁻¹) confirm acetamide functionality .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₂₀H₂₄N₂O₂S with exact mass 356.16 g/mol) .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing hydrogen bonding networks in crystalline this compound derivatives?

Methodological Answer: X-ray crystallography is critical for elucidating supramolecular interactions. Key steps include:

  • Crystallization: Slow evaporation from ethanol yields single crystals suitable for diffraction .
  • Hydrogen Bond Analysis: Intermolecular N–H⋯N bonds (2.8–3.0 Å) and C–H⋯O interactions (3.1–3.3 Å) stabilize dimeric structures. Non-classical interactions (e.g., S⋯S contacts at 3.62 Å) further influence packing .
  • Software Tools: Programs like SHELX or OLEX2 refine crystallographic data, revealing dihedral angles (e.g., −100.3° for adamantyl-acetamide conformers) .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for benzothiazole acetamide derivatives?

Methodological Answer:

  • Docking Validation: Compare molecular docking results (e.g., serotonin 5-HT₁A receptor binding) with in vitro assays. Discrepancies may arise from solvation effects or conformational flexibility .
  • Metabolic Stability Tests: Assess liver microsome stability to identify if rapid degradation explains low observed activity despite high computational affinity .
  • SAR Studies: Systematically modify substituents (e.g., piperazine or fluorine groups) to test hypotheses generated by QSAR models .

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for novel this compound analogs?

Methodological Answer:

  • Scaffold Diversification: Introduce substituents at the benzothiazole 6-position (e.g., methoxy or chloro groups) to modulate electronic effects. Triazolo-pyridazine hybrids enhance π-π stacking in receptor binding .
  • Pharmacophore Mapping: Use 3D alignment tools to identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions (e.g., adamantyl moieties) .
  • In Vivo Correlation: Pair in vitro receptor affinity (e.g., dopamine D₂ IC₅₀ < 50 nM) with behavioral assays (e.g., prepulse inhibition in rodent models) to validate antipsychotic potential .

Q. How can reaction intermediates be stabilized during the synthesis of benzothiazole-acetamide hybrids under basic conditions?

Methodological Answer:

  • Intermediate Trapping: Use mild bases (e.g., triethylamine) to avoid decomposition of sensitive intermediates like 3-arylaminoisoxazolones. Low-temperature conditions (−20°C) further stabilize reactive species .
  • Real-Time Monitoring: Employ TLC or HPLC to track intermediate formation. For example, imidazoquinazoline derivatives form via base-induced rearrangement, detectable at Rf = 0.28 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.